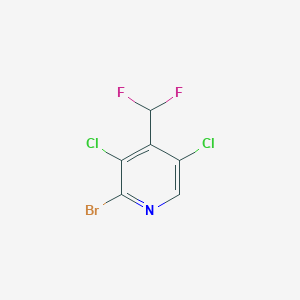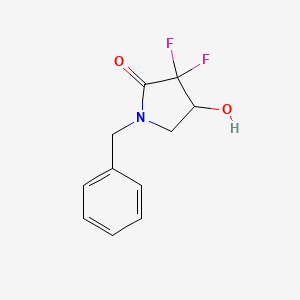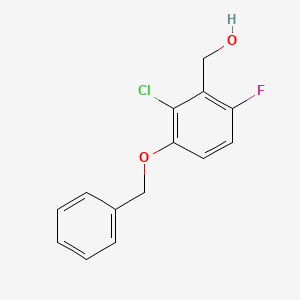
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol is an organic compound that features a benzyl ether group, a chloro substituent, and a fluorine atom on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-6-fluorophenol and benzyl bromide.
Etherification: The phenol group of 3-chloro-6-fluorophenol is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form the benzyloxy derivative.
Reduction: The resulting benzyloxy compound is then subjected to reduction conditions using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)aldehyde.
Reduction: Formation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)alkane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol depends on its specific application:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Biological Studies: It can act as a ligand, binding to proteins and affecting their function or stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Benzyloxy)-2-chlorophenyl)methanol: Lacks the fluorine substituent.
(3-(Benzyloxy)-2-fluorophenyl)methanol: Lacks the chlorine substituent.
(3-(Benzyloxy)-2-chloro-6-methylphenyl)methanol: Contains a methyl group instead of a fluorine atom.
Uniqueness
(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance the compound’s stability and specificity in various applications.
Propriétés
Formule moléculaire |
C14H12ClFO2 |
|---|---|
Poids moléculaire |
266.69 g/mol |
Nom IUPAC |
(2-chloro-6-fluoro-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12ClFO2/c15-14-11(8-17)12(16)6-7-13(14)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Clé InChI |
KYHBTIBNXAIZHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


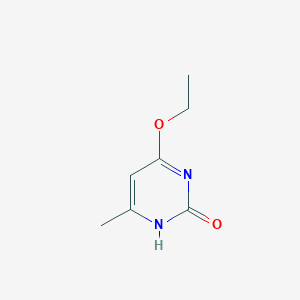
![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)




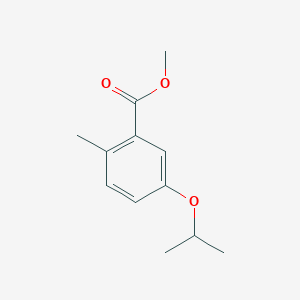
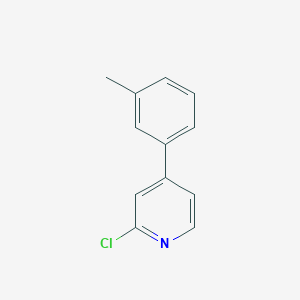
![N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)
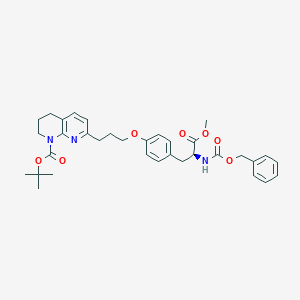
![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B14029911.png)
